Home > Products > Building Blocks P14512 > Diroximel fumarate
Diroximel fumarate - 1577222-14-0

Diroximel fumarate

Catalog Number: EVT-265658
CAS Number: 1577222-14-0
Molecular Formula: C11H13NO6
Molecular Weight: 255.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diroximel fumarate (DRF) is a fumaric acid ester classified as an immunomodulator. [, ] It serves as a prodrug for monomethyl fumarate (MMF), which is the primary active metabolite responsible for its biological activity. [, ] DRF is a subject of significant scientific research due to its potential role in modulating the immune system and its applications in understanding inflammatory and neurodegenerative diseases. [, ] This analysis will focus on its physicochemical properties and mechanisms relevant to scientific research, excluding drug usage and side effects.

Future Directions
  • Exploring its potential applications in other disease models characterized by oxidative stress and inflammation, such as Alzheimer's disease and Parkinson's disease. [] This could lead to the identification of novel therapeutic targets and strategies for these conditions.

Dimethyl Fumarate

Monomethyl Fumarate

    Compound Description: Monomethyl fumarate (MMF) is the active metabolite of both DRF and DMF [, , , , , , ]. MMF is thought to exert its therapeutic effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway [, ]. The Nrf2 pathway is a cellular defense mechanism that protects cells from oxidative stress and inflammation [, ].

    Relevance: DRF and DMF are both prodrugs of MMF [, , , , , , ]. This means that they are inactive in their parent form and must be metabolized to MMF in order to exert their therapeutic effects. DRF and DMF produce bioequivalent exposures of MMF, which is why they are expected to have similar efficacy [, , ].

2-Hydroxyethyl Succinimide

    Compound Description: 2-Hydroxyethyl succinimide is a metabolite of DRF [].

    Relevance: While both DRF and DMF are metabolized to MMF, their metabolic profiles are distinct. DMF is metabolized to methanol as its primary metabolite while methanol is only a minor metabolite of DRF. On the other hand, 2-Hydroxyethyl succinimide is a metabolite specific to DRF and is not formed during the metabolism of DMF []. The differing metabolic profiles and specifically the reduced production of methanol by DRF is thought to be responsible for its improved GI tolerability profile compared to DMF [].

Isosorbide Di-(Methyl Fumarate)

    Compound Description: Isosorbide di-(methyl fumarate) (IDMF) is a novel fumarate compound that has been shown to activate the Nrf2 pathway and inhibit the NF-κB and IRF1 pathways in vitro []. These pathways are involved in the regulation of inflammation and immune responses [].

Overview

Diroximel fumarate is a medication primarily used for the treatment of relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome and active secondary progressive disease. It is marketed under the brand name Vumerity. As a member of the fumarate class, diroximel fumarate acts as an immunomodulator and anti-inflammatory agent, aiming to reduce the frequency of MS relapses and slow disease progression. The drug was approved by the United States Food and Drug Administration in October 2019 and by the European Medicines Agency in November 2021 .

Source

Diroximel fumarate was developed by Alkermes in collaboration with Biogen, aiming to provide a formulation with improved gastrointestinal tolerability compared to its predecessor, dimethyl fumarate. Its unique chemical structure contributes to its lower incidence of gastrointestinal side effects, which are common with other fumarate-based therapies .

Classification

Diroximel fumarate is classified as a small molecule drug and falls under the category of fatty acid esters. It is specifically categorized as an organic compound known for its immunomodulatory properties .

Synthesis Analysis

Methods

The synthesis of diroximel fumarate involves several chemical reactions that modify the structure of fumaric acid esters. The key steps in its synthesis include:

  1. Formation of Fumaric Acid Derivatives: Diroximel fumarate is synthesized from fumaric acid through esterification reactions.
  2. Chemical Modifications: Specific modifications are made to enhance its pharmacological properties, particularly to reduce gastrointestinal irritation compared to dimethyl fumarate.

Technical Details

The synthesis typically involves the use of various reagents and solvents that facilitate the esterification process. The final product is purified to ensure high bioavailability and stability, which are crucial for its efficacy as a therapeutic agent .

Molecular Structure Analysis

Structure

Diroximel fumarate has a complex molecular structure characterized by its unique arrangement of atoms. Its molecular formula is C16H20N2O4C_{16}H_{20}N_{2}O_{4}, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 304.35 g/mol
  • Chemical Structure: The compound features a fumaric acid backbone with specific substitutions that confer its pharmacological properties.

The structural analysis reveals that diroximel fumarate's design allows it to be effectively absorbed in the gastrointestinal tract while minimizing adverse effects .

Chemical Reactions Analysis

Reactions

Diroximel fumarate undergoes various metabolic reactions once administered:

  1. Ester Hydrolysis: In vivo, diroximel fumarate is hydrolyzed by esterases in the liver, producing mono methyl fumarate (the active metabolite) and other byproducts.
  2. Further Metabolism: Mono methyl fumarate is further metabolized through the tricarboxylic acid cycle, leading to the production of metabolites such as fumaric acid and citric acid.

Technical Details

The metabolic pathway highlights the importance of esterases in activating diroximel fumarate into its therapeutic form while also explaining the reduced gastrointestinal side effects compared to dimethyl fumarate .

Mechanism of Action

Diroximel fumarate exerts its therapeutic effects primarily through:

  • Immunomodulation: It modulates immune responses by activating nuclear factor (erythroid-derived 2)-like 2 (Nrf2), which leads to increased antioxidant defenses.
  • Anti-inflammatory Effects: The drug reduces inflammatory cytokine production, thereby mitigating neuroinflammation associated with multiple sclerosis.

Process and Data

Clinical studies have demonstrated that diroximel fumarate effectively decreases relapse rates in MS patients while promoting neuroprotection through its antioxidant properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Diroximel fumarate is presented as a white or off-white powder.
  • Formulation: It is available in delayed-release capsule form, designed to dissolve in the intestine rather than the stomach.

Chemical Properties

  • Solubility: Diroximel fumarate exhibits limited solubility in water but is soluble in organic solvents like methanol.
  • Stability: The compound maintains stability under normal storage conditions, which is critical for pharmaceutical applications.

Relevant data indicate that these properties contribute to its effectiveness and tolerability profile as a medication for multiple sclerosis .

Applications

Diroximel fumarate is primarily used in clinical settings for:

  • Treatment of Multiple Sclerosis: It is indicated for adults with relapsing forms of MS, helping to reduce relapse rates and slow disease progression.
  • Research Applications: Ongoing studies continue to explore additional therapeutic uses beyond MS, including potential applications in other autoimmune or inflammatory conditions.

The drug's favorable safety profile makes it an important option among disease-modifying therapies for multiple sclerosis .

Chemical Composition and Pharmacokinetic Properties of Diroximel Fumarate

Structural Characterization: Comparative Analysis with Dimethyl Fumarate

Diroximel fumarate (DRF), chemically designated as (E)-2-(2-(2-(methoxycarbonyl)vinyl)-1,3-dioxoisoindolin-4-yl)acetate, is a white to off-white powder with a molecular weight of 255.226 g/mol and the molecular formula C11H13NO6 [3] [5]. Its structure features a fumarate moiety with an E-configuration double bond conjugated to a methyl ester group, linked to a 2-hydroxyethyl succinimide moiety. This molecular architecture differs fundamentally from dimethyl fumarate (DMF), which consists of two methyl ester groups attached directly to the fumarate double bond system [2] [9].

The critical structural distinction lies in DRF's succinimide component replacing DMF's second methyl ester group. This modification reduces the electrophilic reactivity that contributes to gastrointestinal irritation while maintaining the fumarate backbone essential for therapeutic activity. Comparative physicochemical analysis reveals DRF has a topological polar surface area of 89.98 Ų and an XLogP value of -0.81, indicating moderate hydrophilicity [3]. These properties contribute to its slightly soluble nature in water (solubility between 1:100 and 1:1000 w/v), which influences formulation design as delayed-release capsules resistant to gastric dissolution [5] [10]. The structural differences between DRF and DMF are not merely cosmetic; they fundamentally alter metabolic processing, with DRF producing significantly less methanol during biotransformation (<10% compared to DMF's stoichiometric 1:1 methanol production) [2] [9].

Table 1: Comparative Structural Properties of Diroximel Fumarate and Dimethyl Fumarate

PropertyDiroximel Fumarate (DRF)Dimethyl Fumarate (DMF)
Molecular FormulaC11H13NO6C6H8O4
Molecular Weight255.226 g/mol144.13 g/mol
XLogP-0.810.6
Hydrogen Bond Acceptors74
Topological Polar Surface Area89.98 Ų52.6 Ų
Key Functional GroupsFumarate, methyl ester, succinimideTwo methyl esters

Metabolic Pathways: Conversion to Monomethyl Fumarate and Bioequivalence

Following oral administration, DRF undergoes rapid presystemic hydrolysis primarily by intestinal esterases (>90% of the dose) via a major metabolic pathway that yields monomethyl fumarate (MMF), the pharmacologically active metabolite, and 2-hydroxyethyl succinimide (HES), an inactive metabolite [1] [2]. A minor pathway (<10%) generates MMF and methanol, with the stoichiometric ratio of MMF to methanol being 9:1 in DRF metabolism compared to 1:1 for DMF [2] [9]. This reduced methanol production is clinically significant as it potentially contributes to DRF's improved gastrointestinal tolerability profile relative to DMF.

HES, the primary inactive metabolite, demonstrates no known pharmacological activity and is renally excreted (58-63% of total DRF dose) [1] [5]. Crucially, pharmacokinetic studies have established bioequivalence between DRF (462mg twice daily) and DMF (240mg twice daily) regarding systemic MMF exposure, with area under the curve (AUC) and maximum concentration (Cmax) values meeting regulatory bioequivalence standards [1] [6]. A direct comparative bioavailability study demonstrated that administration of two 231mg DRF capsules produced plasma MMF concentrations bioequivalent to those achieved with DMF 240mg [1]. Similarly, a head-to-head study between DRF and MMF (Bafiertam®) showed comparable MMF exposures, with geometric least-squares mean ratios for AUC0-t and AUC0-inf of 116.8% and 113.8%, respectively, falling within accepted bioequivalence parameters [6]. This metabolic bioequivalence underpins the therapeutic interchangeability of these agents for relapsing multiple sclerosis.

Pharmacokinetic Bioavailability: Absorption, Distribution, and Elimination Dynamics

DRF exhibits complex pharmacokinetics characterized by rapid hydrolysis, moderate absorption, and extensive metabolism. Following oral administration of the delayed-release formulation, DRF is converted to MMF primarily in the gastrointestinal tract, with plasma DRF concentrations being negligible due to this extensive presystemic metabolism [1] [5]. The absorption of MMF occurs predominantly in the small intestine, with a median time to peak plasma concentration (Tmax) of 2.5-3 hours under fasting conditions [5] [10]. Population pharmacokinetic modeling based on data from 341 healthy volunteers and 48 MS patients across 11 clinical studies identified an absorption rate constant (Ka) of 5.04 h-1 for MMF [1].

Food significantly impacts absorption kinetics, with high-fat meals reducing MMF Cmax by approximately 40% and delaying Tmax by 3.5 hours, though overall exposure (AUC) remains unaffected [1] [5]. Mechanistically, low-, medium-, and high-fat meals reduce the MMF absorption rate constant by 37%, 51%, and 67%, respectively [1]. Once absorbed, MMF demonstrates moderate plasma protein binding (27-45%) and a volume of distribution estimated at 30.4 L [1] [5]. The elimination half-life of MMF is approximately one hour, reflecting rapid clearance primarily through non-renal pathways [5].

Elimination occurs predominantly through exhalation of carbon dioxide (60% of dose) following metabolism via the tricarboxylic acid (Krebs) cycle to fumarate, citrate, and glucose [2] [5]. Renal excretion accounts for 15.5% of the MMF dose, while fecal elimination represents less than 0.9% [5]. HES elimination is primarily renal (58-63% of total DRF dose) [1] [5]. Covariate analysis revealed that MMF clearance (CLMMF) increases with body weight and is 28% lower in MS patients compared to healthy volunteers, necessitating population-specific pharmacokinetic considerations [1].

Table 2: Key Pharmacokinetic Parameters of Monomethyl Fumarate (MMF) After Diroximel Fumarate Administration

ParameterValueComments
Tmax (fasting)2.5-3 hDelayed to 5-6 h with high-fat meal
Cmax (fasting)1121 ng/mL (DRF 462mg)Reduced by ~40% with food
AUC0-inf3227 h·ng/mL (DRF 462mg)Food does not significantly affect AUC
Plasma Protein Binding27-45%Low binding minimizes drug interaction risk
Volume of Distribution30.4 LConsistent across populations
Half-life (t1/2)~1 hIndependent of dose or administration conditions
Clearance (CLMMF)13.5 L/h28% lower in MS patients vs. healthy volunteers
Primary Elimination RoutePulmonary (60% as CO2)Via tricarboxylic acid cycle

Blood-Brain Barrier Permeability and Central Nervous System Penetration

The blood-brain barrier (BBB) penetration capability of MMF, the active metabolite of DRF, represents a critical aspect of its therapeutic potential in multiple sclerosis. A pivotal pharmacokinetic and biomarker study in patients with secondary progressive multiple sclerosis demonstrated that MMF achieves measurable concentrations in the cerebrospinal fluid (CSF), with CSF levels representing approximately 11% of concurrent plasma concentrations [4]. This penetration occurs relatively rapidly, with the time to maximum CSF concentration (Tmax, CSF) peaking at approximately 7 hours post-dose—only 2 hours after the plasma Tmax of 5 hours [4]. The temporal proximity between plasma and CSF peak concentrations suggests efficient CNS penetration rather than delayed diffusion.

The molecular characteristics facilitating this BBB transit include MMF's moderate lipophilicity (LogP approximately 0.5), low molecular weight (130 Da), and limited plasma protein binding (27-45%) [3] [7]. These properties align with established quantitative structure-activity relationship (QSAR) models for BBB permeability, which emphasize molecular size, lipophilicity, polar surface area, and charge as critical determinants [8]. Unlike its precursor compounds (DRF and DMF), MMF does not appear to be a substrate for major efflux transporters like P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP), further facilitating CNS access [7] [8].

Once within the central nervous system, MMF exerts direct neuroprotective effects through activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway, a master regulator of cellular defense mechanisms against oxidative stress [4] [7]. Preclinical evidence suggests this pathway mitigates oxidative injury in neuronal and glial cells, potentially counteracting the "inside-out" neurodegeneration observed in progressive MS forms [4] [7]. Additionally, MMF may modulate central innate immune responses by reducing the activation state of microglia and astrocytes, although the precise mechanisms remain under investigation [4] [7]. The demonstrated CSF penetration provides a pharmacological rationale for potential neuroprotective effects beyond peripheral immunomodulation, particularly relevant for treating progressive disease phenotypes where compartmentalized inflammation behind an intact BBB contributes to pathogenesis [4] [7].

Properties

CAS Number

1577222-14-0

Product Name

Diroximel fumarate

IUPAC Name

4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

InChI

InChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3/b5-4+

InChI Key

YIMYDTCOUQIDMT-SNAWJCMRSA-N

SMILES

COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O

Solubility

Soluble in DMSO

Synonyms

Diroximel fumarate; ALKS8700; ALKS 8700; ALKS-8700

Canonical SMILES

COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O

Isomeric SMILES

COC(=O)/C=C/C(=O)OCCN1C(=O)CCC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.